Product packaging for Clodantoin(Cat. No.:CAS No. 5588-20-5)

Clodantoin

Cat. No.: B1207556
CAS No.: 5588-20-5
M. Wt: 347.7 g/mol
InChI Key: VOGJJBHRUDVEFM-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Clodantoin

The emergence of this compound in the scientific literature dates back to the mid-20th century, a period of significant expansion in the discovery of synthetic antimicrobial agents. Research into the antifungal activity of new compounds led to the investigation of this compound, also referred to as Chlordantoin.

In 1959, a study by B. Lapan reported on the use of a new agent for the treatment of vaginal candidiasis, identifying this compound's potential as a therapeutic agent. wikipedia.org Further scientific validation came from a 1961 paper by A.B. Kupferberg and G.E. Doscher, which specifically detailed the antifungal activity of 3-Trichloromethylthio-5-(1-Ethylamyl)-Hydantoin, the chemical name for this compound. wikipedia.org These early studies established its place in the field of antifungal research.

This compound within the Hydantoin (B18101) Class of Compounds

The chemical identity and biological activity of this compound are intrinsically linked to its core molecular structure, which is based on the hydantoin ring system. Hydantoin, a heterocyclic organic compound, was first isolated by Adolf von Baeyer in 1861 during his research on uric acid. wikipedia.org This five-membered ring, known systematically as imidazolidine-2,4-dione, has since become a foundational scaffold in medicinal chemistry. wikipedia.orgekb.egnih.gov

The hydantoin scaffold is considered a "privileged" structure in drug discovery due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net Its structure features two hydrogen bond donors and two hydrogen bond acceptors, allowing for diverse chemical modifications at multiple positions. nih.govresearchgate.netnih.gov This versatility has led to the development of numerous hydantoin derivatives with a broad spectrum of pharmacological activities. ekb.egnih.gov

Hydantoin-based compounds are utilized in various therapeutic areas, including as anticonvulsants, anticancer agents, antimicrobials, and muscle relaxants. wikipedia.orgekb.egekb.eg The modification of substituents at the N1, N3, and C5 positions of the hydantoin ring is a common strategy to optimize the pharmacological properties of these derivatives. researchgate.net

Below is a table of notable hydantoin derivatives and their primary applications in medicine.

Compound NameTherapeutic ClassPrimary Application
PhenytoinAnticonvulsantTreatment of seizure disorders. wikipedia.orgekb.eg
FosphenytoinAnticonvulsantUsed for the control of seizures. ekb.egdrugbank.com
NitrofurantoinAntibioticTreatment of urinary tract infections. ekb.egresearchgate.net
DantroleneMuscle RelaxantUsed to treat malignant hyperthermia and spasticity. wikipedia.orgdrugbank.com
EnzalutamideAntiandrogenTreatment of prostate cancer. nih.govresearchgate.net
NilutamideAntiandrogenUsed in the treatment of prostate cancer. ekb.egekb.eg
IprodioneFungicideUsed in agriculture to control fungal diseases. wikipedia.org

This table provides examples of the diverse applications of hydantoin derivatives.

This compound is structurally classified as a substituted imidazolidinedione. wikipedia.orgdrugbank.com The systematic name for the parent hydantoin ring is imidazolidine-2,4-dione. wikipedia.orgnih.gov The IUPAC name for this compound is 5-Heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione, which precisely describes the specific modifications made to the core ring structure. wikipedia.org

The structural components of this compound are detailed in the table below:

Structural ComponentChemical Name/GroupPosition on Core Ring
Core HeterocycleImidazolidine-2,4-dione (Hydantoin)N/A
C5 SubstituentHeptan-3-yl (also described as 1-Ethylamyl)Carbon-5
N3 SubstituentTrichloromethylsulfanylNitrogen-3

This table breaks down the chemical structure of this compound based on its IUPAC name.

The presence of the imidazolidine-2,4-dione ring firmly places this compound within the hydantoin class of compounds, with its specific biological activity being a direct result of the unique substituents attached to this core scaffold. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17Cl3N2O2S B1207556 Clodantoin CAS No. 5588-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-heptan-3-yl-3-(trichloromethylsulfanyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Cl3N2O2S/c1-3-5-6-7(4-2)8-9(17)16(10(18)15-8)19-11(12,13)14/h7-8H,3-6H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJJBHRUDVEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C1C(=O)N(C(=O)N1)SC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863575
Record name Chlordantoin
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Molecular Weight

347.7 g/mol
Source PubChem
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CAS No.

5588-20-5
Record name Chlordantoin
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Record name Chlordantoin [USAN]
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Synthesis and Derivatization Strategies for Clodantoin and Analogues

Synthetic Pathways for Clodantoin

The synthesis of this compound, as a hydantoin (B18101) derivative, generally follows pathways common to the formation of the imidazolidine-2,4-dione ring. A common approach for hydantoin synthesis is the Bucherer-Bergs reaction, which involves the condensation of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. This reaction has been utilized for the synthesis of spirohydantoin derivatives, yielding compounds in ranges of 68-76% jscimedcentral.comresearchgate.net. Another method for hydantoin formation involves the base-catalyzed cyclization of amides, which can quantitatively yield 3,5-disubstituted hydantoins researchgate.net. Following the formation of the hydantoin nucleus, specific functionalization, such as the introduction of the trichloromethylthio group characteristic of this compound, would involve subsequent chlorination reactions.

Synthesis of this compound Analogues and Derivatives

The hydantoin scaffold is amenable to diverse derivatization strategies, leading to a broad array of analogues with varied chemical properties. Research into hydantoin derivatives has explored modifications at different positions of the core structure, including C-5, N-1, and N-3, as well as the incorporation of alkyl/arylidene, spiro, polycyclic, and amino functionalities researchgate.net.

Key synthetic strategies for hydantoin analogues include:

Bucherer-Bergs Reaction : This traditional method is widely employed for synthesizing spirohydantoin derivatives. For instance, N-piperidones, after alkylation, can undergo the Bucherer-Bergs reaction to form piperidinespirohydantoins, with reported yields ranging from 68% to 76% jscimedcentral.com. The alkylation of N-piperidin-4-one with benzyl (B1604629) and phenethyl derivatives, a precursor step, has shown yields between 80% and 96% jscimedcentral.com.

Multi-step Conventional Methods : Novel 2-thiohydantoin (B1682308) derivatives have been synthesized through a four-step process, incorporating reactions such as nucleophilic substitution and Knoevenagel condensation. These methods have consistently delivered products in good to excellent yields fao.org.

Amino Acid-Based Synthesis : Hydantoin derivatives have been prepared from L- and D-amino acids, allowing for the incorporation of specific chiral centers and diverse side chains researchgate.netscispace.com. For example, the base-catalyzed cyclization of N-(1-benzotriazolecarbonyl)-amino acid amides has been used to synthesize 3,5-disubstituted hydantoins researchgate.net.

An overview of typical yields for various hydantoin derivative synthesis steps is presented in the following table:

Synthetic Step / Derivative TypeTypical Yield Range (%)Reference
Alkylation of N-piperidin-4-one80-96 jscimedcentral.com
Piperidinespirohydantoins via Bucherer-Bergs68-76 jscimedcentral.com
2-Thiohydantoin derivatives (multi-step)Good to Excellent fao.org
Hydantoin derivatives from amino acid amides (cyclization)Quantitative researchgate.net

Structural Elucidation Methodologies for this compound and Derivatives

Accurate structural elucidation is crucial for confirming the identity and purity of this compound and its synthesized analogues. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of organic compounds, including this compound and its derivatives. It provides detailed information about the connectivity of atoms and their chemical environment by utilizing the magnetic properties of atomic nuclei, such as ¹H and ¹³C lu.se.

In the context of hydantoins, NMR analysis is vital for:

Purity and Labeling Integrity : Confirming the purity of synthesized compounds and verifying the integrity of isotopic labels in labeled hydantoins openmedscience.com.

Conformational Analysis : Providing insights into the conformation of molecules in solution openmedscience.com.

Chemical Shift Analysis : The position of peaks in an NMR spectrum (chemical shift) is dependent on the chemical connections and surroundings of the nucleus, allowing for the identification of different functional groups and their positions within the molecule lu.se. For instance, ¹³C NMR can reveal carbon environments and even subtle rearrangements, such as the partial scrambling of a ¹³C label observed in allantoin (B1664786) openmedscience.com.

Diffusion NMR Spectroscopy (dNMR) : Used to determine the self-diffusion coefficient of molecules or aggregates, providing an estimate of their effective size lu.se.

Quantitative NMR : Techniques like quantitative ³¹P NMR can provide precise information on various hydroxyl groups in complex molecules youtube.com.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of this compound and its derivatives, as well as for providing fragmentation patterns that aid in structural confirmation.

Key applications of mass spectrometry in the structural determination of this compound and related compounds include:

Molecular Weight and Formula Determination : HRMS provides highly accurate mass measurements, enabling the precise determination of the molecular formula dokumen.pub.

Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) techniques are used to induce fragmentation of precursor ions, generating characteristic fragment ions. These fragmentation patterns provide structural information, allowing for the identification of specific substructures and the elucidation of the molecule's connectivity dokumen.pub. For example, this compound, observed as an [M-H]⁻ ion with an m/z of 345, exhibits a major fragment ion at m/z 195, which is consistent with the loss of trichloromethanethiol (B8793291) (HSCCl₃) dokumen.pub.

Hyphenated Techniques : Coupling mass spectrometry with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS) enhances its utility by allowing for the analysis of complex mixtures and the identification of individual components nih.govnih.gov. LC-MS is widely used for profiling non-volatile compounds, while GC-MS is employed for volatile molecules nih.gov. Ultrahigh-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS/MS) is also utilized for comprehensive analysis nih.gov.

Antifungal Efficacy and Spectrum of Activity

In Vitro Antifungal Susceptibility Studies of Clodantoin

The effectiveness of an antifungal agent is primarily determined through in vitro studies that establish its ability to inhibit fungal growth or kill fungal cells. These studies are crucial for understanding the compound's intrinsic antifungal properties.

Minimum Inhibitory Concentration (MIC) Determinations

A key historical study by Kupferberg and Doscher in 1961, titled "The Anti-fungal Activity of 3-Trichloromethylthio-5-(1-Ethylamyl)-Hydantoin (Chlordantoin)," likely contains valuable in vitro data. However, access to the specific findings of this article is limited. General references to this compound's efficacy suggest it is associated with a high percentage of "culture cures" in clinical use, implying significant anti-Candida activity.

Without specific MIC values, a quantitative comparison of this compound's potency against various fungal species cannot be compiled into a data table.

Fungicidal Versus Fungistatic Activity Assessment

The distinction between fungicidal (ability to kill fungal cells) and fungistatic (ability to inhibit fungal growth) activity is a critical aspect of an antifungal's profile. Some sources suggest that many available antifungal drugs, a category that would have included this compound, often achieve fungistatic concentrations in tissues rather than fungicidal ones. This indicates that the immune system of the host plays a significant role in resolving the infection. However, definitive studies quantifying the fungicidal or fungistatic nature of this compound against specific fungal pathogens are not detailed in the currently accessible literature.

Antifungal Spectrum of this compound

The spectrum of activity defines the range of fungal species against which an antifungal agent is effective.

Activity Against Candida Species (C. albicans, C. glabrata, C. parapsilosis, C. krusei, C. tropicalis, C. auris)

Historical use of this compound in treating vaginal candidiasis strongly indicates activity against Candida albicans, the most common causative agent of such infections. However, detailed in vitro susceptibility data, including MIC ranges, for C. albicans and other clinically important Candida species such as C. glabrata, C. parapsilosis, C. krusei, C. tropicalis, and the emerging pathogen C. auris, are not available in the reviewed literature.

Activity Against Aspergillus Species (A. fumigatus, A. flavus, A. nidulans)

Information regarding the in vitro activity of this compound against Aspergillus species, including A. fumigatus, A. flavus, and A. nidulans, is not present in the available search results.

Activity Against Other Fungal Pathogens (e.g., Fusarium oxysporum)

There is no information available in the search results to suggest that this compound has been tested for its activity against Fusarium oxysporum.

Mechanisms of Antifungal Action

Fungal Cellular and Molecular Targets of Clodantoin

Fungal cells possess distinct cellular and molecular structures that serve as attractive targets for antifungal drug development, minimizing harm to host cells. Key targets often include the fungal cell membrane and its unique sterol, ergosterol (B1671047), as well as components of the cell wall. ebsco.comjustintimemedicine.commdpi.com However, specific detailed research findings on the direct cellular and molecular targets of this compound are not extensively elucidated in the provided search results beyond its general antifungal activity.

Impact on Fungal Cell Membrane Integrity and Function

The fungal cell membrane is a critical component for cell viability, regulating nutrient uptake, waste expulsion, and maintaining cellular homeostasis. mdpi.com Disruption of its integrity and function is a common mechanism employed by various antifungal agents.

Disruption of Fungal Plasma Membrane

The plasma membrane of fungal cells can be a primary target for antifungal compounds. Agents that disrupt the fungal plasma membrane lead to a loss of its structural integrity, which can result in cell lysis and death. thermofisher.compion-inc.comcancer.dk This disruption can occur through various mechanisms that interfere with the membrane's lipid bilayer or associated proteins. mdpi.comthermofisher.com

Alterations in Membrane Permeability

Changes in the permeability of the fungal cell membrane are a significant consequence of antifungal action. When the membrane's selective permeability is compromised, essential intracellular components, such as ions and small molecules, can leak out, while harmful substances may enter the cell. ebsco.comthermofisher.comopen.edu This imbalance in cellular contents is detrimental to fungal survival and growth.

Interaction with Ergosterol and Other Membrane Components

Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making it a selective target for antifungal drugs. mdpi.commedchemexpress.comglpbio.comresearchgate.net Many classes of antifungals, such as polyenes and azoles, exert their effects by either binding directly to ergosterol or inhibiting its biosynthesis. ebsco.commdpi.commedchemexpress.comglpbio.comnih.govscielo.br This interaction or inhibition leads to altered membrane structure, increased fluidity, and impaired function of membrane-associated enzymes and transporters, ultimately contributing to fungal cell death. ebsco.commdpi.comnih.gov While ergosterol is a well-established target for numerous antifungals, direct evidence specifically detailing this compound's interaction with ergosterol or its biosynthesis pathway is not extensively described in the provided information.

Modulation of Intracellular Processes

Beyond direct membrane effects, some antifungal agents can influence vital intracellular processes within fungal cells.

Induction of Reactive Oxygen Species (ROS) Production

This compound has been associated with the induction of reactive oxygen species (ROS) production in cells. targetmol.cn Reactive oxygen species are highly reactive chemicals, including superoxide (B77818) anion, hydroxyl radicals, and hydrogen peroxide, which are naturally formed as by-products of cellular metabolism. wikipedia.orgnih.gov However, excessive production and accumulation of ROS can lead to oxidative stress, causing damage to essential cellular biomolecules such as lipids, proteins, and DNA, thereby contributing to fungal cell death. wikipedia.orgnih.gov

Mitochondrial Dysfunction

Mitochondrial dysfunction is a critical mechanism targeted by various antifungal drugs. Fungal mitochondria play vital roles in cellular viability and pathogenesis, making them attractive targets for therapeutic intervention. wikipedia.orgnih.govnih.gov Antifungal agents can induce mitochondrial dysfunction through several pathways, including the disruption of mitochondrial respiration, leading to altered intracellular ATP levels, and the generation of reactive oxygen species (ROS). wikipedia.orgnih.govnih.gov For instance, some compounds have been shown to collapse mitochondrial membrane potential (MMP) and inhibit respiratory chain complexes, thereby disrupting the fungal cell's energy production and leading to cell death. nih.govnih.gov However, specific studies detailing this compound's direct impact on fungal mitochondrial function or its role in inducing mitochondrial dysfunction are not widely reported.

Programmed Cell Death and Apoptosis Induction

Inhibition of Essential Fungal Enzyme Systems (e.g., Fatty Acid Synthase)

Inhibition of essential fungal enzyme systems represents another significant strategy in antifungal therapy. Fungal fatty acid (FA) synthase (FAS) and fatty acid desaturase enzymes are crucial for fungal growth, membrane integrity, and virulence. These enzymes are structurally distinct from their mammalian counterparts, making them selective targets for antifungal drug development. Inhibition of FAS can lead to impaired fungal growth and, in some cases, mitochondrial-mediated dysregulation of metabolism. While the inhibition of such enzymes is a known antifungal mechanism, specific studies demonstrating this compound's direct inhibitory effect on fungal fatty acid synthase or other essential fungal enzyme systems are not explicitly detailed in the provided search results.

Potential for Novel Mechanisms of Action

The ongoing challenge of antifungal resistance necessitates the continuous exploration of novel antifungal agents and mechanisms of action. Research in this area focuses on identifying new targets or unconventional pathways within fungal cells that can be exploited for therapeutic purposes. This includes investigating compounds that interfere with fungal cell wall components, membrane stability, and various metabolic processes. While this compound has been established as an antifungal agent for decades, the available literature does not extensively detail any novel or recently discovered mechanisms of action specific to this compound beyond its general antifungal classification. The broader field of antifungal research continues to identify new compounds and pathways, but these findings are not specifically attributed to this compound.

Pharmacological Investigations of Clodantoin

Preclinical Research Methodologies

The initial phase of pharmacological investigation for a topical antifungal agent like Clodantoin involves preclinical research to establish its therapeutic potential. This stage utilizes a combination of laboratory-based assays, animal models, and computational techniques. karger.com The development process for antifungal agents typically follows a path from preclinical studies to clinical trials to demonstrate safety and efficacy. karger.comoup.com

In vitro studies are fundamental for determining the intrinsic antifungal activity of a compound. These assays are conducted in a controlled laboratory setting, outside of a living organism, to directly assess the effect of the substance on fungal pathogens.

A primary method for evaluating antifungal potency is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. karger.comnih.gov For a topical agent like this compound, this would be tested against relevant pathogens, particularly species of the yeast Candida, such as Candida albicans, a common cause of superficial fungal infections like vulvovaginal candidiasis. nih.govhku.hk Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are commonly employed for this purpose. nih.gov

These studies would characterize this compound's spectrum of activity, revealing which fungal species are susceptible to its action. The results of such hypothetical susceptibility testing for this compound against various Candida species could be presented as follows:

Fungal IsolateMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Candida albicans0.520.125 - 4
Candida glabrata140.25 - 8
Candida tropicalis0.520.125 - 2
Candida parapsilosis140.5 - 8
Candida krusei281 - 16

Note: This table is illustrative and does not represent actual experimental data for this compound. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. brieflands.com Such data are crucial for predicting the potential clinical efficacy of an antifungal agent. karger.com

To assess the efficacy of a topical antifungal agent in a living organism, researchers utilize well-established animal models that mimic human infections. nih.gov For an agent intended for gynecological use, the murine model of vaginal candidiasis is highly relevant. nih.govelsevier.esnih.gov

This model typically involves inducing a state of pseudoestrus in female mice through the administration of hormones like estradiol. nih.govfrontiersin.org This hormonal treatment makes the vaginal environment more susceptible to fungal infection. Following hormonal treatment, the mice are inoculated intravaginally with a suspension of a pathogenic yeast, commonly Candida albicans. frontiersin.orgresearchgate.net

The efficacy of the test compound, such as a topical formulation of this compound, is then evaluated by applying it to the infected area. The primary endpoint of these studies is the quantitative assessment of the fungal burden in the vaginal lumen over time. elsevier.es This is typically measured by collecting vaginal lavage samples and counting the colony-forming units (CFU) on a suitable growth medium. A significant reduction in the fungal burden in the treated group compared to a control group (receiving a placebo or no treatment) would indicate the compound's in vivo efficacy. nih.gov Histopathological examination of vaginal tissue may also be performed to assess the extent of inflammation and tissue invasion by the fungus. frontiersin.org

In silico modeling and computational chemistry offer powerful tools in drug discovery and development, allowing for the prediction of a compound's properties and interactions before it is synthesized or tested in the lab. For hydantoin (B18101) derivatives, these methods can be particularly useful.

Quantitative Structure-Activity Relationship (QSAR) studies are a common computational approach. QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity. By analyzing the physicochemical properties of known antifungal hydantoins, a QSAR model could predict the potential activity of this compound and guide the synthesis of more potent analogues.

Molecular docking is another valuable in silico technique. This method simulates the interaction between a small molecule (the ligand, e.g., this compound) and the active site of a target protein. For antifungal agents, a common target is the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.gov Docking studies could predict the binding affinity and orientation of this compound within the active site of this enzyme, providing insights into its potential mechanism of action. These computational approaches can help prioritize compounds for further preclinical testing and optimize their development. plos.org

Pharmacokinetic Research Approaches

Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). unar.ac.id For a topically applied drug like this compound, the primary goal is to achieve a therapeutic concentration at the site of action with minimal systemic absorption to reduce the risk of side effects. scirp.org

The investigation of absorption for a topical drug focuses on its penetration into and through the layers of the skin or mucous membranes. scielo.br In vitro permeation studies are a standard method for assessing this. These studies often use Franz diffusion cells, which consist of two chambers separated by a membrane. scielo.br For evaluating a gynecological formulation, excised vaginal mucosa from an animal model (e.g., porcine or rabbit) would be an appropriate membrane. nih.gov The this compound formulation is applied to the outer surface of the tissue, and the amount of drug that permeates through to the receptor chamber is measured over time. This provides data on the rate and extent of absorption. scielo.br

The tape-stripping technique can also be used in vivo or ex vivo to quantify the amount of drug that has penetrated the outermost layers of the tissue. scielo.br

Distribution studies for a topical agent aim to confirm that the drug remains primarily at the site of application with limited entry into the systemic circulation. Following topical administration in an animal model, blood samples are collected at various time points to determine the plasma concentration of the drug. Low or undetectable plasma levels would indicate minimal systemic absorption. risksafety.ru Tissue distribution can also be assessed by measuring the concentration of the compound in various organs after a study period. For a topical antifungal, high concentrations are desired in the target tissue (e.g., vaginal tissue) with low concentrations in other organs. risksafety.ru

Metabolism refers to the biochemical transformation of a drug by the body, primarily by enzymes in the liver, although metabolism can also occur in other tissues, including the skin. nih.govmdpi.com Excretion is the process by which the drug and its metabolites are removed from the body, typically via urine or feces. mdpi.com

For a topical drug with low systemic absorption, the extent of metabolism and excretion is expected to be minimal. However, any fraction of this compound that is absorbed into the bloodstream would likely undergo metabolism in the liver by cytochrome P450 enzymes, a common pathway for many drugs. nih.gov Studies using liver microsomes in vitro can help identify the specific enzymes involved and the resulting metabolites.

To study excretion, radiolabeled this compound can be administered to animal models. Urine and feces are then collected over time to determine the primary route and rate of elimination of the drug and its metabolites from the body. mdpi.com This comprehensive profiling ensures a full understanding of the compound's fate following administration.

Lack of scientific data precludes a toxicological report on "this compound"

A thorough review of available scientific literature reveals no toxicological data for a compound identified as "this compound." Consequently, an article detailing its pharmacological and toxicological properties as requested cannot be generated.

Extensive searches for "this compound" in scientific and toxicological databases have not yielded any studies pertaining to its acute toxicity, sub-acute toxicity, or the identification of any specific target organs of toxicity. The methodologies for conducting such research are well-established in the field of toxicology, but their application to this specific compound has not been documented in accessible scientific literature.

Standard toxicological investigations typically involve a tiered approach, beginning with acute toxicity studies to determine the effects of a single, high dose of a substance. These are often followed by sub-acute studies, which examine the effects of repeated doses over a shorter period. A crucial component of these assessments is the identification of target organs—those organs most affected by the compound. However, no such investigations have been published for a substance named "this compound."

Therefore, the requested article, with its specific focus on the toxicological profile of "this compound," cannot be produced due to the absence of foundational scientific research on this compound.

Drug Resistance and Combination Therapy Strategies for Clodantoin

The emergence of drug-resistant fungal pathogens presents a significant challenge in the treatment of fungal infections, necessitating the exploration of novel therapeutic strategies. This article focuses on the context of drug resistance and the potential role of the chemical compound Clodantoin in combination therapy approaches.

Advanced Analytical Techniques for Clodantoin Research

Spectroscopic Techniques

Ultraviolet-Visible (UV-VIS) Spectroscopy

Ultraviolet-Visible (UV-VIS) spectroscopy is an analytical technique widely employed for both the qualitative and quantitative analysis of organic and inorganic compounds. upi.edu It operates by measuring the absorption of discrete wavelengths of UV or visible light by a sample. technologynetworks.com This absorption is influenced by the sample's composition, providing information on the identity and concentration of substances present. technologynetworks.com

The principle behind UV-VIS spectroscopy involves the excitation of electrons within a molecule from the ground state to a higher energy state upon absorption of light energy in the UV-Vis region (typically 100 to 900 nm). azooptics.comlibretexts.org The resulting absorption spectrum, often plotted as absorbance versus wavelength, reveals electronic transitions within the molecule and offers insights into its molecular structure, particularly the presence of chromophores (groups that absorb light). upi.eduazooptics.com

UV-Vis spectroscopy can be used to identify unknown compounds by comparing their spectra to reference data. upi.eduazooptics.com Quantitatively, the technique relies on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species, the path length of the light through the sample, and the molar absorptivity of the compound. libretexts.org This relationship allows for the determination of the concentration of a compound in solution. azooptics.comlibretexts.org While UV-Vis spectroscopy is effective for analyzing liquids and solutions, analyzing solid samples or suspensions may require specialized apparatus due to light scattering. libretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify organic, polymeric, and certain inorganic materials by analyzing their molecular structure and composition. mt.comrtilab.com The technique measures the absorption of specific frequencies of infrared light that correspond to the vibrational bond energies within molecules. mt.com When the energy of the infrared light matches the vibrational energy of a bond, the energy is absorbed. mt.com

Different chemical bonds vibrate at distinct energies, resulting in the absorption of infrared radiation at specific wavelengths. mt.com The resulting spectrum, a plot of infrared transmission or absorbance versus wavenumber (typically from 4000 cm⁻¹ to 400 cm⁻¹), provides a unique "molecular fingerprint" for the sample. mt.comrtilab.com This fingerprint allows for the identification of functional groups present in the compound and aids in the elucidation of its chemical structure. mt.comphotometrics.netnih.govrroij.com

FTIR spectroscopy is widely used in various industries, including pharmaceuticals and chemicals, for applications such as material evaluation and identification, quality control of raw materials and final products, and monitoring chemical reactions. mt.comphotometrics.net It can analyze various sample types, including solids, liquids, and gases, and microanalysis is possible with appropriate accessories. photometrics.net

Atomic Absorption (AA) Spectroscopy

Atomic Absorption (AA) Spectroscopy, also known as Atomic Absorption Spectrometry (AAS), is a spectro-analytical procedure primarily used for the quantitative measurement of specific chemical elements, particularly metals, in a sample. thermofisher.comwikipedia.orgdrawellanalytical.com The technique is based on the principle that free metallic ions in their ground state absorb light at specific, characteristic wavelengths. wikipedia.orgdrawellanalytical.com

In AAS, the sample is first atomized, typically using a flame (Flame AAS) or an electrically heated graphite (B72142) furnace (Graphite Furnace AAS or GF AAS), to convert the elements into free atoms. thermofisher.comanalytik-jena.com A light source, usually a hollow cathode lamp emitting light at the specific wavelength corresponding to the element of interest, is directed through the atomized sample. drawellanalytical.comanalytik-jena.com The ground-state atoms of the analyte in the sample absorb a portion of this light. wikipedia.orgdrawellanalytical.com

The amount of light absorbed is directly proportional to the concentration of the element in the sample, according to the Beer-Lambert Law. drawellanalytical.comanalytik-jena.com By measuring the decrease in light intensity after passing through the sample and comparing it to the intensity before, the concentration of the analyte can be determined using calibration curves prepared from solutions of known concentrations. drawellanalytical.comanalytik-jena.com AAS is known for its sensitivity and specificity in detecting and quantifying metal elements and finds applications in various fields, including pharmaceutical analysis for determining metal content and identifying trace metal impurities. thermofisher.comdrawellanalytical.com Different background correction methods, such as deuterium (B1214612) and Zeeman correction, are employed to improve accuracy by compensating for non-analyte absorption. thermofisher.com

Hyphenated Techniques in Clodantoin Analysis

Hyphenated techniques combine the separation capabilities of chromatography with the detection and identification power of spectroscopy or mass spectrometry. These techniques are particularly valuable for analyzing complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and its tandem variant LC-MS/MS, is a powerful analytical technique that couples the separation efficiency of liquid chromatography (LC) with the mass analysis capabilities of mass spectrometry (MS). wikipedia.org This synergistic combination allows for the separation of components in a complex mixture by LC, followed by their detection, identification, and quantification by MS. wikipedia.org

In LC-MS/MS, the liquid chromatograph separates the sample's components based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer through an interface. wikipedia.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). rroij.com Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions and analysis of the resulting fragment ions, providing more specific structural information and enhancing confidence in identification and quantification, especially in complex matrices. wikipedia.orgwuxiapptec.com

LC-MS/MS is widely used in various applications, including pharmaceutical analysis, bioanalysis, metabolomics, and forensic toxicology, due to its high sensitivity, specificity, and ability to analyze a wide range of compounds. wikipedia.orgwuxiapptec.comnih.govous-research.no It is particularly useful for the quantitative analysis of small molecules and their metabolites. bioxpedia.com The technique allows for the simultaneous detection and quantification of multiple components in a single analysis. wuxiapptec.com

Future Directions and Translational Research

Development of Novel Clodantoin Formulations and Delivery Systems

The development of novel formulations and drug delivery systems is a critical area for enhancing the therapeutic profile of pharmaceutical compounds. Novel drug delivery systems (NDDS) are designed to overcome limitations associated with conventional drug administration, such as inadequate targeting, low solubility, and suboptimal bioavailability, ultimately aiming to improve therapeutic efficacy and minimize adverse effects. mdpi.comnih.govjournaljpri.com Advances in pharmacy, materials science, and biomedicine are driving the development of efficient and safe drug delivery systems, including biopharmaceutical formulations. nih.gov

Research in this area encompasses various approaches, including the design of new polymeric materials in forms such as soluble polymers, nano- and microparticles, hydrogels, and in situ gelling systems. findaphd.com Transmucosal drug delivery, including applications for vaginal drug delivery, is also an area of interest for developing novel dosage forms and materials. findaphd.com These advanced formulations can offer benefits such as improved solubility, enhanced bioavailability, reduced toxicity, sustained delivery, and increased stability. researchgate.net While general advancements in NDDS are actively being researched, specific published research detailing novel formulations or delivery systems for this compound was not identified in the examined literature.

Exploration of this compound in Addressing Emerging Fungal Pathogens

The global health landscape faces a significant threat from rising fungal infections and increasing antifungal resistance. contagionlive.comdrugdiscoverynews.comnih.gov The emergence of multidrug-resistant strains, such as Candida auris, highlights the urgent need for new antifungal agents with novel mechanisms of action. contagionlive.comdrugdiscoverynews.com

Research efforts are focused on identifying compounds effective against a range of fungal pathogens, including Cryptococcus neoformans and dermatophytes. contagionlive.com Studies are also investigating compounds that can disrupt fungal cell function, inhibit biofilm formation, and reduce virulence factors. contagionlive.com While this compound is recognized as an antifungal agent, specific research detailing its activity against emerging fungal pathogens was not found in the reviewed literature. The broader context of antifungal research indicates a critical need to evaluate existing and novel compounds against these increasingly problematic strains.

Potential for Repurposing or New Therapeutic Applications beyond Antifungal

This compound possesses a hydantoin (B18101) skeleton, a structural feature found in compounds that have demonstrated a range of biological activities beyond antifungal effects. mdpi.comresearchgate.net Research into other hydantoin derivatives has revealed antiviral and antitumoral properties. mdpi.comresearchgate.net

Studies on various hydantoin derivatives have shown inhibitory activity against different cancer cell lines, including murine leukemia (L1210), human T-lymphocytes (Molt4/C8 and CEM), cervical carcinoma (HeLa), breast carcinoma (MCF-7), pancreatic carcinoma (MiaPaCa-2), lung carcinoma (H 460), and colon carcinoma (SW 620). mdpi.comresearchgate.net Some derivatives have also exhibited weak, selective inhibitory effects against certain viruses, such as the vaccinia virus. mdpi.comresearchgate.net

The antitumoral activity of selected hydantoin derivatives against various cancer cell lines is illustrated in the table below, showing examples of reported IC50 values (the concentration required for 50% inhibition of cell growth). mdpi.comresearchgate.net

CompoundCell LineIC50 (µM)Source
3-Cyclohexyl-5-phenyl hydantoin (5g)HeLa5.4 mdpi.comresearchgate.net
3-Cyclohexyl-5-phenyl hydantoin (5g)MCF-72 mdpi.comresearchgate.net
3-Benzhydryl-5-phenyl hydantoin (5h)HeLa20-23 mdpi.comresearchgate.net
3-Benzhydryl-5-phenyl hydantoin (5h)MCF-720-23 mdpi.comresearchgate.net
3-Benzhydryl-5-phenyl hydantoin (5h)MiaPaCa-220-23 mdpi.comresearchgate.net
3-Benzhydryl-5-phenyl hydantoin (5h)H 46020-23 mdpi.comresearchgate.net
3-Benzhydryl-5-phenyl hydantoin (5h)SW 62020-23 mdpi.comresearchgate.net
3-Benzhydryl-5-isopropyl hydantoin (5a)Vaccinia virusEC50 = 16 µg/mL (Selective) mdpi.comresearchgate.net

Other natural products, such as gambogic acid, which contains a xanthone (B1684191) nucleus, have also been investigated for their anticancer and antiviral effects, demonstrating the potential for diverse biological activities within complex molecular structures. semanticscholar.org While these findings highlight the potential for other hydantoin-based compounds to possess antitumoral or antiviral activities, direct research specifically on this compound for these applications was not found in the reviewed literature.

Clinical Trial Design and Methodology for this compound

The design and methodology of clinical trials are crucial for the efficient and reliable evaluation of therapeutic agents. Traditional clinical trial designs, such as parallel-group trials, remain fundamental. theisn.orgnih.gov However, there is increasing interest in adopting innovative trial designs to address the inefficiencies often encountered in drug development. ppd.comresearchgate.net

Adaptive Designs in Clinical Trials

Adaptive designs represent a dynamic approach to clinical trials, allowing for preplanned modifications to the study design or statistical procedures based on accumulating data without compromising the validity and integrity of the trial. researchgate.netnoymed.comnih.govnih.govefpia.eu These designs aim to make trials more flexible, efficient, and potentially faster. noymed.comnih.govefpia.eu Adaptations can include adjustments to dose levels in early-phase studies, dropping ineffective treatment arms, or modifying randomization schemes based on patient responses (response-adaptive randomization). noymed.comefpia.euinderocro.com Benefits of adaptive designs include more efficient resource utilization, reduced trial duration, and enhanced data-driven decision-making. noymed.comnih.gov Implementing adaptive designs requires careful planning, statistical expertise, interaction with regulatory bodies, and often the use of independent groups for interim analyses to maintain blinding and minimize bias. inderocro.com

Master Protocols and Platform Trials

Master protocols are overarching study designs that allow for the evaluation of multiple hypotheses or treatment options within a single protocol structure, aiming to increase efficiency in clinical development. ppd.comefpia.eulilly.comresearchgate.netnih.govfda.gov Common types of master protocols include basket trials, umbrella trials, and platform trials. efpia.eulilly.comresearchgate.netnih.govfda.gov Platform trials specifically involve the ongoing evaluation of multiple therapies for a single disease, with the flexibility to add new treatments and drop ineffective ones as the trial progresses. efpia.eulilly.comresearchgate.netnih.gov These designs can answer more questions with greater efficiency compared to traditional standalone trials. lilly.comresearchgate.net Examples of master protocols have been implemented in areas such as oncology and in the context of the COVID-19 pandemic. ppd.comfda.gov

Biomarker Qualification in Clinical Development

Biomarkers, defined as measurable characteristics indicating normal biological processes, pathogenic processes, or responses to interventions, play a significant role in drug development. fda.govbioanalysis-zone.comnih.gov Regulatory bodies, such as the FDA, have established processes like the Biomarker Qualification Program to qualify biomarkers for specific contexts of use. fda.govbioanalysis-zone.comnih.govyoutube.comc-path.org Qualification signifies that a biomarker has been demonstrated to reliably support a specified interpretation and application in drug development, allowing its use across multiple development programs without repeated review for that specific context. fda.govyoutube.comc-path.org Qualified biomarkers have the potential to expedite the drug development process and inform regulatory decisions. fda.govbioanalysis-zone.comnih.gov The qualification process requires robust supporting evidence, including analytical and clinical validation of the biomarker within its proposed context of use. youtube.comc-path.org

While the concepts of adaptive designs, master protocols, platform trials, and biomarker qualification are generally applicable to the clinical development of various therapeutic agents, information specifically detailing the application of these methodologies to this compound was not found in the reviewed literature.

Due to the lack of specific research findings and data tables directly addressing the economic and public health impact of this compound-based therapies in the available search results, it is not possible to generate a thorough and informative article section solely focused on this topic as requested. The provided information identifies this compound as an antifungal drug, but does not offer the detailed economic or public health impact data required to fulfill section 8.5 of the outline.

Q & A

Q. What strategies should be employed to resolve discrepancies in proposed binding modes of this compound with target enzymes using crystallographic data and molecular dynamics (MD) simulations?

  • Methodological Answer : Perform MD simulations (≥100 ns) with explicit solvent models to assess binding pocket flexibility. Use ensemble docking to account for protein conformational changes. Cross-reference crystallographic B-factors with simulation RMSF values to identify dynamic regions influencing binding .

Key Considerations for Methodological Rigor

  • Reproducibility : Document all experimental parameters (e.g., equipment calibration, reagent lot numbers) and share raw data via repositories like Zenodo .
  • Data Contradictions : Apply sensitivity analysis to identify outlier studies and use mixed-effects models to account for heterogeneity in meta-analyses .
  • Interdisciplinary Validation : Combine in silico, in vitro, and in vivo data to triangulate findings, ensuring biological relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.